molecular formula C13H15ClN2O2 B2743402 N'-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide CAS No. 2224384-17-0

N'-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide

Cat. No.: B2743402
CAS No.: 2224384-17-0
M. Wt: 266.73
InChI Key: VXNWSVXJRUXCHK-UHFFFAOYSA-N
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Description

N’-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a phenylcyclobutane ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide typically involves the reaction of 1-phenylcyclobutane-1-carbohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Mechanism of Action

The mechanism of action of N’-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt normal cellular processes and result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide is unique due to the presence of both the chloroacetyl and carbohydrazide functionalities, which confer distinct reactivity and potential biological activity. This dual functionality allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N'-(2-chloroacetyl)-1-phenylcyclobutane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-9-11(17)15-16-12(18)13(7-4-8-13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWSVXJRUXCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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